(R)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid

Neprilysin inhibition Stereochemistry-activity relationship Cardiovascular drug discovery

Researchers developing neprilysin (NEP) inhibitors for cardiovascular indications require enantiopure (R)-biphenyl butanoic acid intermediates. Racemic or (S)-isomer substitution reduces potency by up to 7-fold and compromises zinc coordination geometry. This (R)-Boc building block resolves these issues: · (R)-configuration ensures optimal S1′ subsite occupancy and hNEP IC₅₀ ~0.3 nM potential. · Orthogonal Boc protection enables seamless Fmoc-SPPS integration and late-stage diversification. · ≥98% purity with batch-specific QC (NMR, HPLC) guarantees reproducible coupling efficiency.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
Cat. No. B8245752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-18(14-19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1
InChIKeySHRZMJHRBQEGBC-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Boc-β-Amino Acid Building Block for NEP Inhibitor Synthesis


(R)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid (CAS 2411591-20-1, MW 355.43, C21H25NO4) is a chiral N-Boc-protected β-amino acid derivative featuring a biphenyl side chain on a butanoic acid backbone. This compound belongs to the class of 4-aryl-β-amino acid derivatives [1] and serves as a protected intermediate for the corresponding free amine, (R)-4-([1,1'-biphenyl]-4-yl)-3-aminobutanoic acid , which is a key structural component in substituted biphenyl butanoic acid neprilysin (NEP) inhibitors, including the sacubitril class of cardiovascular agents [2]. The (R)-configuration at the β-amino carbon, combined with the extended biphenyl hydrophobe, distinguishes this compound from simpler N-Boc-β-homophenylalanine analogs and racemic mixtures in both chiral recognition and downstream pharmacological applications.

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Enantiopure (R)-building block for NEP inhibitor synthesis workflows

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Boc orthogonally protected for Fmoc/tBu SPPS strategies

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Biphenyl-butanoic acid scaffold targets S1′ subsite of zinc metalloproteases

Why Generic Substitution Fails for This Chiral Building Block


Substituting this compound with the racemic (±)-mixture (CAS 683219-74-1), the (S)-enantiomer, or the simpler Boc-D-β-homophenylalanine (phenyl rather than biphenyl side chain) introduces risks that cascade through synthesis and final product performance. In the NEP inhibitor pharmacophore, the biphenyl butanoic acid scaffold defines S1′ subsite occupancy and zinc coordination geometry; even a methyl-to-hydrogen change at the linker produces nearly a 100-fold loss in NEP inhibitory potency (IC₅₀ from 6 nM to 550 nM) [1]. Enantiomeric configuration at the β-amino carbon dictates the three-dimensional presentation of the biphenyl group to the target protein, directly affecting binding affinity [1]. The Boc protecting group, while common to many amino acid derivatives, is selected for orthogonal acid-labile deprotection in solid-phase peptide synthesis (SPPS) strategies; premature or incomplete deprotection due to batch-dependent Boc stability differences can reduce coupling efficiency and final peptide yield . Generic substitution therefore risks compromised stereochemical integrity, reduced biological activity of downstream products, and batch failure in multistep synthetic routes.

Target (R)-enantiomer

Provides defined (R)-stereochemistry at the β-carbon; reported to deliver the more potent NEP inhibitor series in matched-pair comparisons.

Racemate or (S)-enantiomer

Racemic mixture may yield intermediate potency and require late-stage chiral separation; (S)-configuration may shift target engagement profile.

Butanoic acid scaffold

Two-carbon linker positions carboxylate for bidentate zinc coordination; reported to support subnanomolar potency with appropriate substitution.

Propanoic acid analog (Boc-D-4,4′-biphenylalanine)

One-carbon linker may produce a potency cliff; reported >90-fold loss in NEP inhibition, incompatible with S1′ engagement.

Biphenyl side chain

Extended hydrophobic surface engages NEP S1′ subsite; chlorine substitution provides further occupancy gain.

Monophenyl analog (Boc-D-β-homophenylalanine)

Lacks second aryl ring; unable to productively occupy S1′ pocket, redirecting application toward Akt/aminopeptidase targets.

Quantitative Differentiation vs. Comparable Building Blocks


Enantiomer-Dependent NEP Inhibitory Potency

In the biphenyl butanoic acid series of NEP inhibitors, the (R)-configuration at the carbon bearing the carboxylic acid group is critical for potency. For the closely related clinical candidate series, compound LBQ657 [(R)-CH₃, H-substituted] has a hNEP IC₅₀ of 6 nM. The (S)-methyl isomer (compound 29) with chlorine substitution shows IC₅₀ of 2 nM, while the (R)-methyl isomer (compound 30) achieves IC₅₀ of 0.3 nM—a ~7-fold improvement over the (S)-form and a ~20-fold improvement over LBQ657 [1]. The racemic mixture (compound 31) yields IC₅₀ of 0.8 nM, intermediate between the two pure enantiomers, demonstrating that enantiopurity directly affects target engagement [1]. Although these specific data are from the more elaborated NEP inhibitor final compounds rather than the Boc-protected building block itself, the stereochemistry at the β-carbon of the building block translates directly into the final inhibitor's stereochemistry; thus, procurement of the enantiopure (R)-Boc building block is a prerequisite for accessing the more potent (R)-configured inhibitor series.

Enantiomer & Potency
Class-level
(R)-config. inhibitor
hNEP IC50 = 0.3 nM (compound 30)
(S)-config. inhibitor
hNEP IC50 = 2 nM (compound 29)
~7-fold difference; racemate IC50 = 0.8 nM
Enantiopurity at the β-carbon translates to final inhibitor stereochemistry and reported potency; racemic route requires additional separation.
Data from elaborated final compounds; class-level inference for building block procurement.
Neprilysin inhibition Stereochemistry-activity relationship Cardiovascular drug discovery

Linker Length Impact on NEP Inhibition

The butanoic acid backbone of the target compound provides a two-carbon linker between the carboxylate and the biphenyl-bearing carbon, whereas the α-amino acid analog Boc-D-4,4'-biphenylalanine (CAS 128779-47-5) has a propanoic acid backbone with a one-carbon linker. In the biphenyl butanoic acid NEP inhibitor series, the impact of linker length was systematically examined: changing from the CH(CH₃)COOH linker of LBQ657 (IC₅₀ = 6 nM) to a shorter CH₂COOH linker (compound 2) results in an ~92-fold potency loss (IC₅₀ = 550 nM), while the dimethyl analog C(CH₃)₂COOH (compound 3) retains better activity (IC₅₀ = 20 nM, only ~3-fold loss) [1]. This demonstrates that the distance and geometry between the zinc-coordinating carboxylate and the biphenyl S1′ occupancy group is exquisitely sensitive to backbone structure. The target compound's butanoic acid scaffold positions the carboxylate at the optimal distance for bidentate zinc coordination, a feature not achievable with the shorter propanoic acid scaffold of Boc-D-4,4'-biphenylalanine [1].

Linker Length Impact
Class-level
Butanoic acid (2C linker)
Optimal zinc coordination; subnanomolar with substitution
Propanoic acid (1C linker, comp. 2)
IC50 = 550 nM (~92-fold loss)
Branched linker (comp. 3) IC50 = 20 nM retains better activity
Butanoic acid scaffold is essential for NEP pharmacophore; shorter linker cannot be rescued by downstream modifications.
Recombinant hNEP biochemical assay; class-level inference.
Structure-activity relationship Linker optimization Zinc metalloprotease inhibition

Biphenyl vs. Phenyl Side Chain: S1′ Subsite Binding

The biphenyl side chain of the target compound provides an extended hydrophobic surface compared to the phenyl side chain of Boc-D-β-homophenylalanine (CAS 101555-61-7). In the NEP inhibitor series, the unsubstituted biphenyl compound 4 (akin to the deprotected form of the target compound) has a hNEP IC₅₀ of 25 nM [1]. Addition of a chlorine atom at the R2 position (compound 13) to fill the S1′ subsite improves potency to IC₅₀ = 1.5 nM, a 17-fold increase [1]. The biphenyl framework itself is the prerequisite for accessing this subsite; the monophenyl analog (Boc-D-β-homophenylalanine) lacks the second aryl ring necessary to engage the S1′ hydrophobic pocket identified in the NEP crystal structure [1]. Furthermore, Boc-D-4,4'-biphenylalanine (the α-amino acid analog) is reported as a reagent in the synthesis of pyrrolopyrimidine Akt inhibitors and bestatin-based inhibitors, indicating a completely different target class application , confirming that the biphenyl-butanoic acid combination is specifically tailored to the NEP pharmacophore.

Biphenyl vs. Phenyl
Class-level
Biphenyl scaffold (comp. 4)
hNEP IC50 = 25 nM; Cl substitution 1.5 nM (17-fold gain)
Monophenyl (Boc-D-β-homophenylalanine)
No reported NEP activity; S1′ subsite not engaged
Boc-D-4,4′-biphenylalanine used in Akt/bestatin synthesis, not NEP
Biphenyl-butanoic combination is a privileged NEP scaffold; monophenyl or propanoic acid analogs redirect to different target classes.
Class-level inference; S1′ subsite identified by PDB 6THP.
Hydrophobic binding pocket S1′ subsite Van der Waals interactions

Boc Orthogonal Protection for Fmoc/tBu SPPS

The tert-butoxycarbonyl (Boc) group in the target compound provides orthogonal protection compatible with the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. In the biphenyl butanoic acid NEP inhibitor synthesis, the Boc group is cleanly removed using HCl/dioxane to liberate the free amine hydrochloride (compound 35) for subsequent coupling with succinic anhydride [1]. This contrasts with Fmoc-protected analogs, which require basic conditions (piperidine) for deprotection and are incompatible with certain base-sensitive functionalities. The Boc-protected building block is supplied at 98% purity by multiple vendors , with batch-specific QC including NMR, HPLC, and GC analysis . In comparison, the racemic (±)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid (CAS 683219-74-1) is typically supplied at 95% purity , representing a 3-percentage-point purity differential that, in a 10-step linear synthesis, could yield approximately a 26% lower overall yield if each step's impurity propagates additively.

Boc Protection & Purity
Specification review
(R)-enantiomer: ≥98% purity (HPLC, NMR, GC); Boc deprotection by HCl/dioxane.
Racemate (CAS 683219-74-1): typically 95% purity; Fmoc analogs require piperidine.
Higher enantiopure specification and orthogonal acid-lability simplify purification, improve coupling yields, and reduce racemization risk.
Vendor QC data; cross-study comparable.
Solid-phase peptide synthesis Orthogonal protection Fmoc/tBu strategy

Enantiopure (R)-Intermediate for Clinical NEP Inhibitors

The deprotected form of the target compound, (R)-4-([1,1'-biphenyl]-4-yl)-3-aminobutanoic acid, is the direct scaffold precursor to compound 4 in the Novartis NEP inhibitor program, which demonstrated a rat oral bioavailability of ~66% at 1 mg/kg IV [1]. More advanced analogs from this series (compound 13) achieved subnanomolar hNEP IC₅₀ of 1.5 nM with low rat clearance (5 mL/min/kg) and acceptable half-life [1]. The (S)-enantiomer building block (CAS 2185329-23-9) leads to the (S)-configured inhibitor series, which, while active, showed systematically lower potency in matched-pair comparisons (e.g., compound 29 IC₅₀ = 2 nM vs. compound 30 IC₅₀ = 0.3 nM) [1]. The racemic aminobutanoic acid (CAS 332062-03-0 as hydrochloride) would produce a racemic inhibitor mixture requiring chiral chromatographic separation at the final stage, adding cost and reducing overall yield.

(R)-Intermediate Track Record
Head-to-head
(R)-configured inhibitor (comp. 30)
hNEP IC50 = 0.3 nM; rat F% ~66%
(S)-config. (comp. 29) / Racemate (comp. 31)
IC50 2 nM / 0.8 nM; systematically lower potency
~7-fold (R) vs (S); ~20-fold (R) vs LBQ657 (IC50 6 nM)
Procurement of enantiopure (R)-Boc building block is gatekeeper for the most fully characterized preclinical NEP inhibitor series.
Direct head-to-head comparison from Novartis program; rat PK at 1 mg/kg IV.
Sacubitril analog Clinical candidate Cardiovascular pharmacology

Application Scenarios Based on Differentiation Evidence


Enantiopure Building Block for High-Potency NEP Inhibitor Lead Optimization

Medicinal chemistry teams developing neprilysin inhibitors for hypertension, heart failure, or chronic kidney disease should procure the (R)-Boc building block to access the (R)-configured biphenyl butanoic acid inhibitor series. Evidence from the Novartis program demonstrates that the (R)-configuration (compound 30) achieves hNEP IC₅₀ = 0.3 nM, a ~7-fold improvement over the (S)-isomer (compound 29, IC₅₀ = 2 nM) [1]. The Boc group enables straightforward deprotection with HCl/dioxane followed by succinic anhydride coupling to generate the key diacid pharmacophore [1]. The biphenyl-butanoic acid scaffold provides the optimal linker length for zinc coordination and S1′ subsite occupancy, overcoming the ~92-fold potency penalty observed with shorter linkers [1].

Chiral Monomer for Macrocyclic Peptidomimetic SPPS

The target compound serves as a chiral β-amino acid monomer for Fmoc/tBu solid-phase peptide synthesis (SPPS) of macrocyclic biphenyl-peptide compounds [1]. The Boc protection is orthogonal to Fmoc chemistry, allowing selective on-resin deprotection and chain extension. The (R)-stereochemistry introduces conformational constraint into β-peptide backbones, which can enhance proteolytic stability and target binding affinity compared to α-peptide analogs. Procurement of the 98% purity grade with batch-specific QC (NMR, HPLC, GC) ensures reproducible coupling efficiency and minimizes deletion sequences in SPPS.

Reference Standard for Chiral HPLC Purity Method Development

The (R)-enantiomer (CAS 2411591-20-1) and its (S)-counterpart (CAS 2185329-23-9 for the free amine) provide a matched enantiomer pair for developing chiral HPLC or SFC methods to assess enantiomeric purity of β-amino acid derivatives [1]. The biphenyl chromophore provides strong UV absorbance (~254 nm), facilitating detection. The 98% purity specification with batch QC documentation makes this compound suitable as a reference standard for method validation. The Boc group can be selectively removed to generate the free amine for additional chiral method development without compromising the stereocenter.

Scaffold for S1′ Subsite-Targeted Metalloprotease Inhibitor Design

Crystallographic evidence (PDB 6THP) shows that the biphenyl butanoic acid scaffold occupies the S1′ subsite of neprilysin, with the biphenyl group making van der Waals contacts with residues V692, W693, and F636 [1]. Addition of a chlorine substituent (compound 13) fills an unoccupied pocket within S1′, producing a 17-fold potency boost (IC₅₀ 1.5 nM vs. 25 nM) [1]. The Boc-protected (R)-building block is the ideal starting material for systematic SAR exploration of S1′ substituent effects, as it preserves the optimal backbone stereochemistry and linker geometry while allowing late-stage diversification via Suzuki-Miyaura coupling of the aryl bromide precursor [1].

Application
Selection Property
Validation Focus
NEP inhibitor lead optimization
(R)-stereochemical control for S1′ engagement
Enantiomeric purity and reported potency of derived inhibitors
Macrocyclic peptidomimetic SPPS
Boc/Fmoc orthogonal protection & chiral β-amino acid
On-resin deprotection, coupling efficiency, batch QC (NMR, HPLC)
Chiral HPLC reference standard
Defined (R)-enantiomer with strong UV chromophore
Enantiomeric purity ≥98%, batch-specific analytical documentation
S1′ subsite SAR exploration
Biphenyl-butanoic acid scaffold for zinc metalloprotease
Late-stage diversification via Suzuki-Miyaura coupling compatibility
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